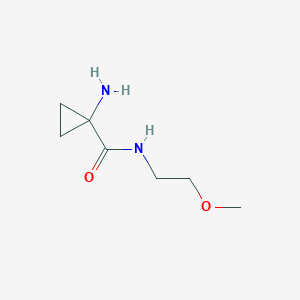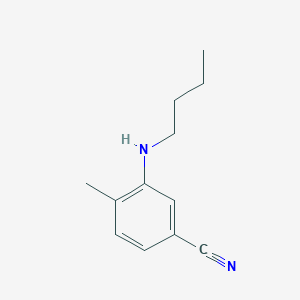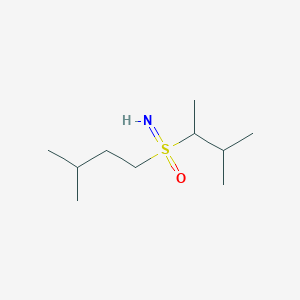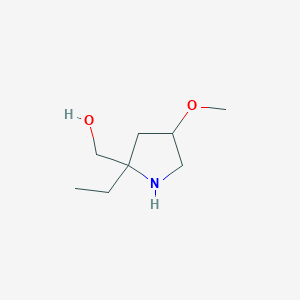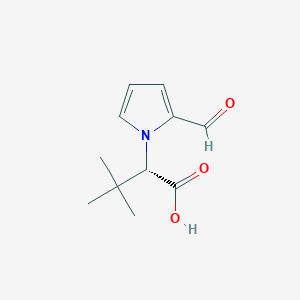
5-(Pentan-3-yl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentan-3-yl)pyridin-3-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a pentan-3-yl group at the 5-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine with pentan-3-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the pyridine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pentan-3-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.
Substitution: The pentan-3-yl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-(Pentan-3-yl)pyridin-3-one, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Pentan-3-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Pentan-3-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects on cellular processes are mediated through its interaction with enzymes and receptors, influencing pathways related to cell growth, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Hydroxyl group at the 4-position.
5-(Pentan-2-yl)pyridin-3-ol: Similar structure but with a different alkyl group.
Uniqueness
5-(Pentan-3-yl)pyridin-3-ol is unique due to the specific positioning of the pentan-3-yl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
5-pentan-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-3-8(4-2)9-5-10(12)7-11-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
GPSXIKOTMRWLSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=CC(=CN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


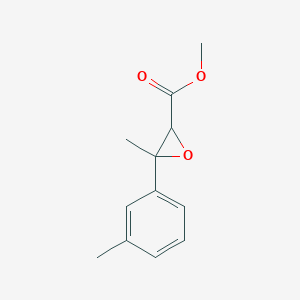
![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
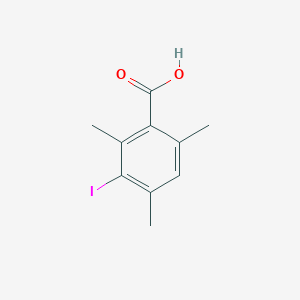
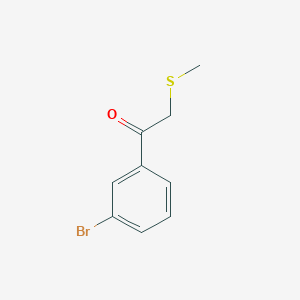
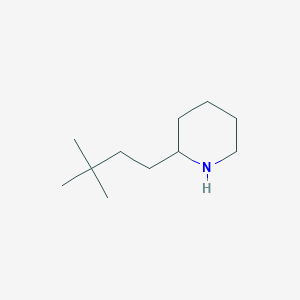
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)
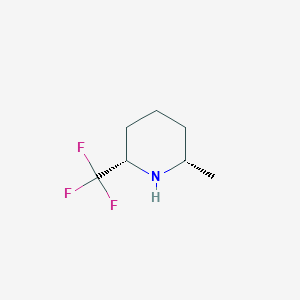
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)
